N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-3-13-5-7-14(8-6-13)20-19(22)18-11-16(21)15-10-12(2)4-9-17(15)23-18/h4-11H,3H2,1-2H3,(H,20,22) |
InChI Key |
GNCCDPJMNBBGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves coupling 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 4-ethylphenylamine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature.
Mechanism :
-
Activation of the carboxylic acid by DCC forms an O-acylisourea intermediate.
-
Nucleophilic attack by 4-ethylphenylamine yields the target amide.
-
By-product dicyclohexylurea is removed via filtration.
Optimization :
-
Solvent Choice : Dichloromethane provides optimal solubility for both reactants.
-
Catalyst Loading : DMAP (10 mol%) accelerates the reaction by stabilizing the intermediate.
Yield : 65–75% after purification by recrystallization (ethanol/water).
Multi-Step Synthesis from Chromone Esters
Chromone Ester Hydrolysis
Adapting protocols for analogous chromone carboxamides, the synthesis begins with ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate.
Step 1: Ester Hydrolysis
-
Refluxing the ester with 2 M NaOH in ethanol/water (1:1) for 4 hours yields 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Step 2: Amidation
The carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with 4-ethylphenylamine in N,N-dimethylformamide (DMF).
-
Reaction Conditions : 0°C to room temperature, 6 hours.
-
Purification : Flash column chromatography (dichloromethane/methanol 9:1).
Modern Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol involves:
Continuous Flow Reactors
A microfluidic system enhances mixing and heat transfer:
Comparative Analysis of Methodologies
| Method | Reaction Time | Yield | Purity | Scalability |
|---|---|---|---|---|
| Carbodiimide-Mediated | 12–24 h | 65–75% | 90–95% | Moderate |
| Multi-Step | 10 h (total) | 60–70% | 85–90% | Low |
| Microwave | 20 min | 80–85% | 95–98% | High |
| Flow Reactor | 5 min | 90% | >95% | High |
Key Observations :
-
Microwave and Flow Methods offer superior efficiency and yields but require specialized equipment.
-
Conventional Coupling remains accessible for small-scale synthesis.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (1:2) to remove unreacted amine and coupling by-products.
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amide group.
Scientific Research Applications
N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Chromene Carboxamides
- 6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (CAS: 873080-78-5) Key Differences: Chloro substituent at position 6 (vs. methyl in the target compound) and a sulfamoyl-phenyl group.
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS: 923256-92-2)
Non-Chromene Analogues with Ethylphenyl Moieties
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl) methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
Comparative Data Table
Research Findings and Implications
- Chromene Derivatives : Substitutions at position 6 (methyl, chloro) and the phenyl group (ethyl, ethoxy, sulfamoyl) significantly influence bioactivity. The target compound’s methyl group may offer metabolic stability compared to chloro analogues .
- Ethylphenyl Pharmacophore : Shared in VUAA1 and iCRT3, this group enhances target engagement in diverse pathways (olfaction, Wnt signaling), suggesting versatility in scaffold design .
- Carboxamide Linkage : Common in chromene and thiophene derivatives, this group likely facilitates hydrogen bonding with biological targets .
Biological Activity
N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.32 g/mol. The structure features a chromene core substituted with an ethylphenyl group and a carboxamide functional group, contributing to its unique chemical properties.
1. Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.
2. Antioxidant Activity
The compound demonstrates strong antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity can contribute to its potential therapeutic applications in diseases where oxidative stress plays a pivotal role.
3. Antihistaminic Activity
Research indicates that compounds within the chromene class, including this compound, can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use as antihistamines .
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory response.
- Receptor Modulation: It might interact with histamine receptors, contributing to its antihistaminic effects.
Synthesis and Evaluation
A series of studies have synthesized various chromene derivatives, including this compound, and evaluated their biological activities. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antihistaminic | |
| Ethyl 6-methyl-4-oxo-chromene derivatives | Anti-inflammatory |
In vitro studies have shown that this compound significantly inhibits histamine-induced contractions at specific doses, indicating its potential as a therapeutic agent for allergic reactions and asthma management.
Clinical Implications
The anti-inflammatory and antioxidant properties suggest that this compound could be beneficial in treating conditions such as asthma, allergies, and other inflammatory disorders. Its ability to modulate enzyme activity further supports its role in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, and what are the critical reaction parameters?
- The compound is synthesized via condensation reactions involving chromene-carboxylic acid derivatives and substituted anilines. A typical method involves:
- Step 1 : Preparation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid through oxidation of its aldehyde precursor (e.g., using NaClO/HSO) .
- Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or DCC) followed by reaction with 4-ethylaniline.
- Key parameters : Temperature (60–80°C), solvent choice (DMF or DCM), and catalyst (e.g., DMAP for amidation). Yields range from 46% to 94% depending on substituent steric effects .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Primary methods :
- NMR : H and C NMR confirm the chromene backbone (δ 6.8–8.2 ppm for aromatic protons) and amide linkage (δ 165–170 ppm for carbonyl).
- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~3300 cm (N–H stretch).
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What preliminary biological activities have been reported for structurally analogous chromene carboxamides?
- Analogous compounds (e.g., chromene-3-carboxamides) exhibit:
- Anticancer activity : IC values <10 µM in leukemia (K562) and breast cancer (MCF-7) cell lines via kinase inhibition .
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- These activities suggest the target compound may interact with similar targets (e.g., tyrosine kinases, bacterial topoisomerases).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for chromene derivatives?
- Strategies :
- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays).
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 6-methyl vs. 6-methoxy) on potency .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., Src/Abl kinase inhibition) .
Q. What crystallographic challenges arise during refinement of chromene carboxamides, and how are they addressed?
- Common issues :
- Disorder in the ethylphenyl group due to rotational flexibility.
- Weak electron density for solvent molecules in the lattice.
- Solutions :
- Use SHELXL constraints (e.g., DFIX for bond lengths) and TWINABS for data scaling.
- High-resolution data (<1.0 Å) improves refinement accuracy .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
- Tools :
- Molecular docking (AutoDock Vina) : To model interactions with Abl kinase (PDB: 2G2T).
- ADMET prediction (SwissADME) : Estimates logP (~3.2), solubility (LogS = -4.5), and CYP450 inhibition risk .
- Validation : Compare predictions with in vitro permeability assays (e.g., Caco-2 monolayer).
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly for chromene carboxamides (46% vs. 94%)?
- Factors :
- Substituent position : Electron-withdrawing groups (e.g., -NO) reduce nucleophilicity of the aniline, lowering yields.
- Steric hindrance : Bulky groups (e.g., 4-ethylphenyl) impede amidation.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
